3-(2,3-Difluorophenyl)-6-[2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-DIFLUOROPHENYL)-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIFLUOROPHENYL)-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. The starting materials often include 2,3-difluorobenzene, thiophene, and various reagents to form the triazole and thiadiazole rings. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Formation of the Thiadiazole Ring: This step may involve the reaction of thiosemicarbazides with suitable oxidizing agents.
Coupling Reactions: The final step often involves coupling the triazole and thiadiazole rings with the difluorophenyl and thiophene moieties under specific conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Activity: Triazolothiadiazoles are known for their potential antimicrobial properties.
Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-DIFLUOROPHENYL)-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-DIFLUOROPHENYL)-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: is unique due to its specific substitution pattern and ring structure.
Other Triazolothiadiazoles: Compounds with different substituents on the triazole or thiadiazole rings.
Thiadiazole Derivatives: Compounds with variations in the thiadiazole ring structure.
Uniqueness
The uniqueness of 3-(2,3-DIFLUOROPHENYL)-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C15H8F2N4S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8F2N4S2/c16-11-5-1-4-10(13(11)17)14-18-19-15-21(14)20-12(23-15)7-6-9-3-2-8-22-9/h1-8H/b7-6+ |
InChI Key |
BNCHITMPNPWBBT-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
Origin of Product |
United States |
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